molecular formula C12H9BrO2 B1618330 6-Bromo-2-naphthyl acetate CAS No. 6343-72-2

6-Bromo-2-naphthyl acetate

Cat. No. B1618330
CAS RN: 6343-72-2
M. Wt: 265.1 g/mol
InChI Key: IXQUUGRFWVXBEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-naphthyl acetate is an organic compound with the empirical formula C12H9BrO2 . It has a molecular weight of 265.10 .


Synthesis Analysis

The synthesis of this compound involves a multi-step reaction . The process includes the use of tin, hydrochloric acid, alcohol, glacial acetic acid, bromine, and tin (II)-chloride .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string CC(=O)Oc1ccc2cc(Br)ccc2c1 .


Physical And Chemical Properties Analysis

This compound is a white powder with a light yellow cast . It is soluble in chloroform . The compound should be stored at a temperature of -20°C .

Scientific Research Applications

1. Use in Organic Chemistry Education

6-Bromo-2-naphthyl acetate is utilized in organic chemistry education. A study demonstrated its use in a discovery-oriented capstone project for second-year organic laboratory students. Students performed reactions between this compound and other naphthyl acetate derivatives with the diazonium salt Fast-Red TR, exploring the rate-limiting steps in ester hydrolysis and electrophilic aromatic substitution (Mascarenhas, 2008).

2. Photochemistry Research

The compound has been studied in the field of photochemistry. Research on 6-bromo-2-naphthols, including this compound, involved understanding their behavior in various solvents and the generation of electrophilic carbene intermediates. This study provided insights into the photochemical reactions and potential applications in synthetic organic chemistry (Pretali et al., 2009).

3. Catalysis and Reaction Mechanisms

This compound is used in studies exploring new catalysis mechanisms and reaction pathways. A 2022 study demonstrated its role in photoacid-catalyzed acetalization of carbonyls with alcohols, highlighting its utility in understanding and developing novel catalytic processes (Saway et al., 2022).

4. Application in Synthesis of Other Chemicals

The compound serves as an intermediate in the synthesis of other chemicals. It has been used in the synthesis of various naphthol derivatives, contributing to the development of new synthetic routes for pharmaceuticals and other organic compounds (Ai, 2002).

5. Studies in Spectroscopy

Research has been conducted on the spectroscopic properties of this compound derivatives, such as 6-bromo-2-naphthoic acid. These studies are crucial in understanding the photophysical properties of naphthyl-based compounds and their applications in materials science and analytical chemistry (Ushakou & Wróblewski, 2019).

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 6-Bromo-2-naphthyl acetate . In case of accidental ingestion or inhalation, immediate medical attention is advised .

Future Directions

6-Bromo-2-naphthyl acetate has been used in the development of high-performance perovskite solar cells . The compound acts as an inhibitor of ion migration and enhances the perovskite phase stability . This suggests potential future applications in the field of renewable energy.

properties

IUPAC Name

(6-bromonaphthalen-2-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO2/c1-8(14)15-12-5-3-9-6-11(13)4-2-10(9)7-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQUUGRFWVXBEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00212843
Record name 6-Bromo-2-naphthyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00212843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6343-72-2
Record name 2-Naphthalenol, 6-bromo-, 2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6343-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-naphthyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006343722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC49741
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49741
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Bromo-2-naphthyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00212843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2-naphthyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.127
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-Bromo-2-naphthyl acetate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZG7DF5GHC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

6-bromo-2-naphthol is obtained according to the procedure of Example 1. A solution of acetic anhydride, sodium acetate, and the 6-bromo-2-naphthol in toluene is then refluxed for about 2 1/2 hours. Crude 2-acetoxy-6-bromonaphthalene is isolated therefrom by stripping the solvent from the organic layer after washing with water. The acetoxy compound is then purified by recrystallization from n-butanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-naphthyl acetate
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-naphthyl acetate
Reactant of Route 3
Reactant of Route 3
6-Bromo-2-naphthyl acetate
Reactant of Route 4
Reactant of Route 4
6-Bromo-2-naphthyl acetate
Reactant of Route 5
Reactant of Route 5
6-Bromo-2-naphthyl acetate
Reactant of Route 6
Reactant of Route 6
6-Bromo-2-naphthyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.